Welcome to the BenchChem Online Store!
molecular formula C5H3ClN2O2 B1286092 6-Chloropyrimidine-4-carboxylic acid CAS No. 37131-91-2

6-Chloropyrimidine-4-carboxylic acid

Cat. No. B1286092
M. Wt: 158.54 g/mol
InChI Key: RWSPRTBXAXZIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04144339

Procedure details

A 40% aqueous dimethylamine solution (2000 cc) is added to 4-carboxy-6-chloropyrimidine (93.6 g). The mixture is allowed to stand for 3 days and then concentrated to dryness under reduced pressure. The residue is dissolved in water (300 cc). The solution is made alkaline by the addition of sodium bicarbonate powder to a pH of 8 to 9. The solution is then extracted with diisopropyl ether (1000 cc). The aqueous phase is acidified with 12N hydrochloric acid to a pH of 2 to 3. The precipitate is filtered off, washed with ice-water (30 cc) and then with isopropanol (120 cc). 4-Carboxy-6-dimethylaminopyrimidine (73.6 g), melting at 250° C., is obtained.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8](Cl)[N:7]=[CH:6][N:5]=1)([OH:3])=[O:2].[CH3:11][NH:12][CH3:13]>>[C:1]([C:4]1[CH:9]=[C:8]([N:12]([CH3:13])[CH3:11])[N:7]=[CH:6][N:5]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
93.6 g
Type
reactant
Smiles
C(=O)(O)C1=NC=NC(=C1)Cl
Name
Quantity
2000 mL
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (300 cc)
ADDITION
Type
ADDITION
Details
by the addition of sodium bicarbonate powder to a pH of 8 to 9
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with diisopropyl ether (1000 cc)
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with ice-water (30 cc)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(=O)(O)C1=NC=NC(=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 73.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.